Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound with a benzofuran core structure
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO6/c1-10-17(18(21)24-2)13-7-16(14(19)8-15(13)26-10)25-9-11-3-5-12(6-4-11)20(22)23/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGQILSIOWDPRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom into the benzofuran ring.
Methylation: Addition of a methyl group to the benzofuran structure.
Nitration: Introduction of a nitro group to the phenyl ring.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core structure may also play a role in its activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Shares similar functional groups but differs in the core structure.
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Another brominated compound with a different substitution pattern.
Uniqueness
Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound features a benzofuran core with several functional groups, including a bromo substituent, a methoxy group, and a nitro group. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H14BrNO6 |
| Molecular Weight | 420.21 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, revealing MIC values of 40 µM and 60 µM, respectively. These results suggest moderate antibacterial activity, potentially useful in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings: In a study involving human colon cancer cell lines (HT-29), this compound showed an IC50 value of approximately 92.4 µM, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may damage cellular components, while the benzofuran moiety may interact with enzymes or receptors involved in cellular signaling pathways.
| Mechanism | Description |
|---|---|
| Nitro Reduction | Forms reactive intermediates that can damage DNA and proteins |
| Enzyme Interaction | Potential inhibition of specific enzymes involved in cancer progression |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
Comparison with Similar Compounds
This compound shares structural similarities with other benzofuran derivatives but exhibits unique biological properties due to its specific functional groups.
Table 3: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methyl-6-nitrophenol | Bromine and nitro groups | Moderate antibacterial |
| 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol | Different substitution pattern | Limited anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
